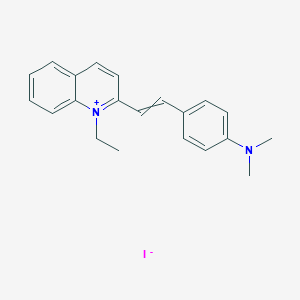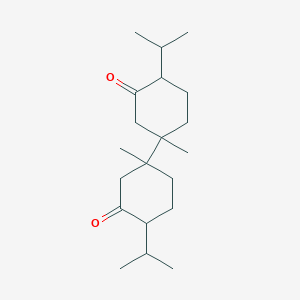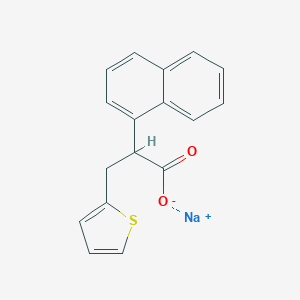
SODIUM A-(2-THIENYL)METHYL-1-NAPHTHALENEACETATE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium alpha-(2’-thienyl)methyl-1-naphthaleneacetate is a chemical compound that combines a naphthalene ring with a thienyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Sodium alpha-(2’-thienyl)methyl-1-naphthaleneacetate typically involves the reaction of 1-naphthaleneacetic acid with a thienylmethyl group in the presence of sodium hydroxide. The reaction conditions often require a controlled temperature and pH to ensure the successful formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions: Sodium alpha-(2’-thienyl)methyl-1-naphthaleneacetate can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thienyl group to a thiol or other reduced forms.
Substitution: The compound can participate in electrophilic or nucleophilic substitution reactions, particularly at the thienyl or naphthalene rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols or other reduced derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
Sodium alpha-(2’-thienyl)methyl-1-naphthaleneacetate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and corrosion inhibitors.
Mécanisme D'action
The mechanism of action of Sodium alpha-(2’-thienyl)methyl-1-naphthaleneacetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Thiophene derivatives: These compounds share the thienyl group and exhibit similar chemical reactivity.
Naphthalene derivatives: Compounds with a naphthalene ring structure, such as 1-naphthaleneacetic acid, have comparable properties.
Uniqueness: Sodium alpha-(2’-thienyl)methyl-1-naphthaleneacetate is unique due to the combination of the thienyl and naphthalene moieties, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications.
Propriétés
Numéro CAS |
1090-07-9 |
|---|---|
Formule moléculaire |
C17H13NaO2S |
Poids moléculaire |
304.3 g/mol |
Nom IUPAC |
sodium;2-naphthalen-1-yl-3-thiophen-2-ylpropanoate |
InChI |
InChI=1S/C17H14O2S.Na/c18-17(19)16(11-13-7-4-10-20-13)15-9-3-6-12-5-1-2-8-14(12)15;/h1-10,16H,11H2,(H,18,19);/q;+1/p-1 |
Clé InChI |
BIZNPARPIXOXET-UHFFFAOYSA-M |
SMILES |
C1=CC=C2C(=C1)C=CC=C2C(CC3=CC=CS3)C(=O)[O-].[Na+] |
SMILES isomérique |
C1=CC=C2C(=C1)C=CC=C2C(CC3=CC=CS3)C(=O)[O-].[Na+] |
SMILES canonique |
C1=CC=C2C(=C1)C=CC=C2C(CC3=CC=CS3)C(=O)[O-].[Na+] |
Synonymes |
α-(1-Naphtyl)-2-thiophenepropionic acid sodium salt |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


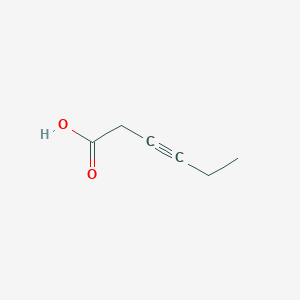
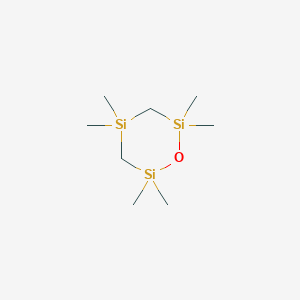
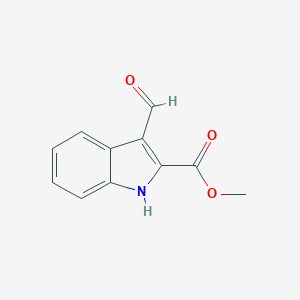
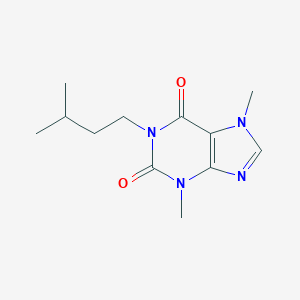
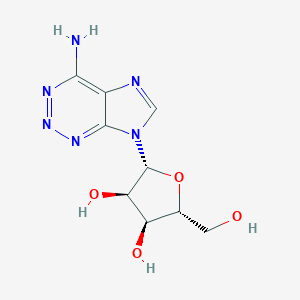
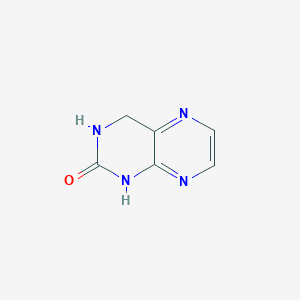
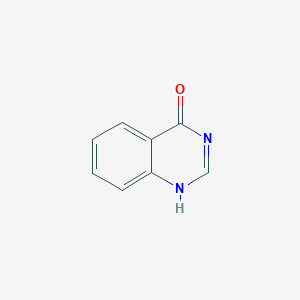
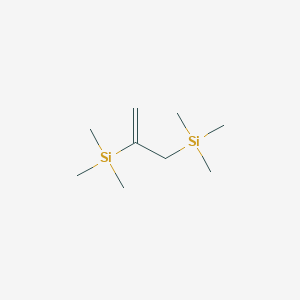
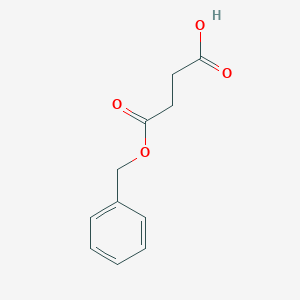
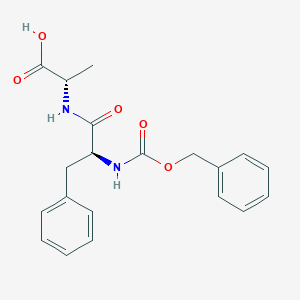
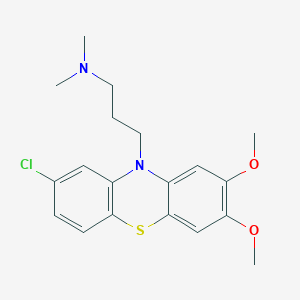
![Dibenzo[h,rst]pentaphene](/img/structure/B93501.png)
